molecular formula C13H10BrN3O2S B1445310 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine CAS No. 889451-24-5

3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1445310
M. Wt: 352.21 g/mol
InChI Key: YHNVMTSUQQQPLV-UHFFFAOYSA-N
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Description

“3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 889451-24-5 . It has a molecular weight of 352.21 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” can be represented by the Inchi Code: 1S/C13H10BrN3O2S/c1-9-4-6-10 (7-5-9)20 (18,19)17-13-11 (12 (14)16-17)3-2-8-15-13/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 352.21 .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine derivatives have been used as precursors in synthesizing new polyheterocyclic ring systems. These derivatives have been instrumental in creating various heterocyclic compounds with potential applications in pharmaceuticals and materials science. The derivatives show promise due to their unique structural properties and potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including 3-bromo-1-tosyl derivatives, are a group of heterocyclic compounds with significant biomedical applications. These compounds have been explored for their diversity in substituents and synthetic methods, and their potential in various biomedical applications. This includes their use in developing new pharmaceutical agents due to their unique chemical properties (Donaire-Arias et al., 2022).

Synthesis and Antitumor Activity

Derivatives of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in cytotoxicity tests against certain cancer cell lines, indicating their potential use in developing new anticancer drugs (Abdel‐Latif et al., 2016).

Applications in Metal Complex Synthesis

These compounds have been used in synthesizing metal complexes, particularly with ruthenium. Such complexes have been studied for their substitution reactions and biological studies, including minimal cytotoxic activity, which can be vital in developing new materials or pharmaceutical agents (Omondi et al., 2018).

Antibacterial and Antioxidant Properties

Some derivatives of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have shown significant antibacterial and antioxidant properties. This suggests their potential use in creating new antibacterial agents or antioxidants for various applications (Variya, Panchal, & Patel, 2019).

Analgesic and Anti-inflammatory Activities

Compounds derived from 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been studied for their analgesic and anti-inflammatory activities. These studies are crucial for the development of new pain relief and anti-inflammatory drugs (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Future Directions

The future directions for “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their potential as TRK inhibitors . This could lead to the development of new treatments for diseases associated with the overexpression and continuous activation of TRKs .

properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNVMTSUQQQPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine

Synthesis routes and methods

Procedure details

NaH (1.8 g, 44.9 mmol, 60% suspension in mineral oil) was added portionwise to a cold (0° C.) solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (3.7 g, 18.7 mmol) in dry THF (50 mL). After 10 minutes, 4-methylbenzene-1-sulfonyl chloride (5.3 g, 28.0 mmol) was added. The cold bath was removed, and the reaction mixture was left at room temperature overnight. The reaction mixture was placed in an ice bath, diluted with ethyl acetate (200 mL) and carefully quenched with water (20 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (7:3) to give 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine (4.6 g, 70%) as a solid.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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